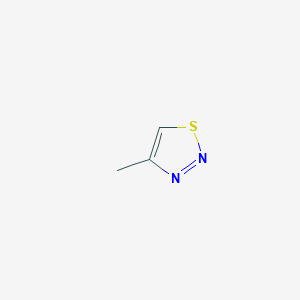

4-Methyl-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFOVCCGHKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326702 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-62-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the 4-Methyl-1,2,3-thiadiazole scaffold. We will move beyond a simple recitation of facts to provide an in-depth analysis of its chemical personality, the rationale behind its synthesis, and its burgeoning role as a privileged substructure in modern agrochemical and pharmaceutical research.

Introduction: The 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Of the four possible constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole ring system is a uniquely versatile pharmacophore that has garnered significant interest.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, insecticidal, antifungal, and anticancer properties.[2]

The this compound variant, the focus of this guide, serves as a crucial building block. Its strategic methylation at the C4 position provides a key structural feature that influences both its reactivity and its interaction with biological targets. This guide will elucidate the core chemical and physical properties of this compound, detail robust synthetic protocols, and explore its application as a foundational scaffold in the development of novel bioactive agents.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a five-membered ring with a sulfur atom at position 1 and two adjacent nitrogen atoms at positions 2 and 3, with a methyl group substituent at position 4.[3] This arrangement imparts a distinct electronic and steric profile that is central to its utility.

Data Presentation: Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂S | [3][4] |

| Molecular Weight | 100.14 g/mol | [3][4] |

| CAS Number | 18212-62-9 | [3][4] |

| Canonical SMILES | CC1=CSN=N1 | [3] |

| InChI Key | OFFFOVCCGHKJES-UHFFFAOYSA-N | [3] |

| Appearance | Data not readily available | |

| Melting Point | Data not readily available for parent compound. Derivatives show a wide range (e.g., 73°C for 4-(4-methylphenyl)-1,2,3-thiadiazole[5], 213-217°C for certain carboxamide derivatives[6]). | |

| Boiling Point | Data not readily available | |

| Solubility | Generally soluble in organic solvents like methanol and DMSO.[7][8] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic techniques. Understanding the expected spectral signatures is paramount for confirming synthetic success.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The key signals would include a singlet for the methyl protons (CH₃) typically appearing in the δ 2.5-3.1 ppm range and a singlet for the lone proton on the thiadiazole ring (C5-H) further downfield.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon, and the two carbon atoms of the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Characteristic vibrations for the 1,2,3-thiadiazole ring include C=N and N=N stretching, typically observed in the 1600-1400 cm⁻¹ region. C-S stretching vibrations can be found in the fingerprint region.[8][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 100. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][12] A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂), a hallmark of the 1,2,3-thiadiazole ring system upon ionization.[11]

Synthesis of this compound Derivatives

While classical methods like the Hurd-Mori reaction exist for forming the 1,2,3-thiadiazole ring[1], modern drug and pesticide discovery efforts prioritize efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The Ugi four-component reaction (U-4CR) has emerged as a powerful one-pot strategy for synthesizing complex this compound derivatives.[2][6][7]

Experimental Protocol: Ugi Four-Component Reaction (U-4CR)

This protocol describes a general procedure for the synthesis of this compound-5-carboxamide derivatives, a class of compounds that has shown significant biological activity.[7][12]

Causality and Rationale: The Ugi reaction is a convergent, one-pot process that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. Its selection is justified by its high efficiency and the structural diversity it can generate from readily available starting materials. The pre-formation of the imine (from the amine and aldehyde) is a critical first step that favors the reaction's progression.[7] The isocyanide is added last as it can be unstable in the acidic conditions generated by the carboxylic acid component.[7]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected amine (e.g., 3-chloro-4-methylbenzenamine, 1.1 eq) in methanol. Cool the solution in an ice-water bath.

-

Add the corresponding aldehyde (e.g., benzaldehyde, 1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours to facilitate the formation of the Schiff base (imine).

-

Addition of Acid: Add a solution of this compound-5-carboxylic acid (1.3 eq) dissolved in methanol to the reaction mixture.

-

Isocyanide Addition: After stirring for 5 minutes, cool the mixture again in an ice-water bath. Add the isocyanide component (e.g., cyclohexyl isocyanide, 0.9 eq) dropwise to the reaction.

-

Reaction Progression: Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product can be isolated. This often involves filtration if the product precipitates, followed by washing with cold methanol. Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound derivative.

-

Characterization: Confirm the structure of the final product using NMR, HRMS, and IR spectroscopy as described in the previous section.

Visualization: Ugi Synthesis Workflow

Caption: Workflow for the Ugi four-component synthesis of this compound derivatives.

Applications in Agrochemical and Drug Development

The this compound core is not merely a passive molecular skeleton; it is an active pharmacophore. Its value lies in its use as a "bioactive substructure" that can be combined with other known active fragments to create novel molecules with enhanced or synergistic properties.[7][8]

-

Pesticide and Fungicide Development: A significant body of research highlights the potential of this compound derivatives as potent agrochemicals.[7][12] Studies have shown that derivatives possess a potential wide spectrum of fungicidal activity.[12]

-

Antiviral Agents: These compounds have demonstrated promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6][12] Research indicates that derivatives can exhibit multiple modes of action, including protection, inactivation, and curative activities against TMV.[6][7] This suggests the scaffold could be a valuable starting point for developing new plant protection agents.

-

Systemic Acquired Resistance (SAR): Some derivatives act as "plant activators," stimulating the plant's own defense mechanisms rather than acting directly on the pathogen.[8] This is a highly desirable mode of action in modern agriculture as it can lead to broad-spectrum, durable disease resistance.

Visualization: Scaffold-Based Drug Design

Caption: Combining the core scaffold with bioactive substructures to create novel candidate molecules.

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is essential. While a specific safety data sheet for the parent compound is not widely available, general precautions for heterocyclic sulfur-nitrogen compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a high-value heterocyclic scaffold with a compelling profile for researchers in agrochemical and pharmaceutical development. Its well-defined structure and reactivity, coupled with efficient synthetic routes like the Ugi reaction, make it an ideal platform for combinatorial chemistry and lead optimization. The demonstrated success of its derivatives as antifungal, antiviral, and plant-activating agents underscores its potential. This guide provides the foundational knowledge required to confidently incorporate this versatile building block into advanced research and development programs.

References

-

Zheng, S., et al. (2018). Synthesis of this compound Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Zheng, S., et al. (2018). Synthesis of this compound derivatives via Ugi reaction and their biological activities. PubMed. Available at: [Link]

-

Zheng, S., et al. (2010). Synthesis, Crystal Structure, and Biological Activity of this compound-Containing 1,2,4-Triazolo[3,4-b][3][7][8]thiadiazoles. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Zheng, S., et al. (2018). Synthesis of this compound Derivatives via Ugi Reaction and Their Biological Activities. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

-

Chemsrc. (n.d.). 4-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE. Available at: [Link]

-

Wikipedia. (n.d.). Thiadiazole. Available at: [Link]

-

Galkin, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H4N2S | CID 355841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18212-62-9 [m.chemicalbook.com]

- 5. 4-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE | CAS#:40753-14-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole is a heterocyclic organic compound that serves as a key structural motif in various biologically active molecules. As a subclass of thiadiazoles, this scaffold has garnered significant attention in the fields of medicinal chemistry and agrochemistry due to its diverse pharmacological and physiological effects. Derivatives of this compound have been reported to exhibit a range of activities, including antifungal, antiviral, and plant defense-inducing properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development and related scientific disciplines.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent this compound is limited in publicly available literature, a combination of computed values and data from closely related derivatives allows for a reasonable characterization.

Table 1: Physicochemical Properties of this compound and a Key Derivative

| Property | This compound | This compound-5-carboxylic acid | Data Source |

| Molecular Formula | C₃H₄N₂S | C₄H₄N₂O₂S | PubChem, ChemSrc[4] |

| Molecular Weight | 100.14 g/mol | 144.15 g/mol | PubChem, ChemSrc[4] |

| Melting Point | Not available | 166 °C | ChemSrc[4] |

| Boiling Point | Not available | 315.2 °C at 760 mmHg | ChemSrc[4] |

| pKa | Not available | Not available | |

| LogP (XLogP3) | 0.8 | Not available | PubChem |

| Solubility | Soluble in water and most organic solvents[5] | Not available | ChemicalBook[5] |

| Appearance | Yellowish liquid (unsubstituted 1,2,3-thiadiazole)[5] | White to brown powder/crystal | TCI Chemicals |

| Density | Not available | 1.5 g/cm³ | ChemSrc[4] |

Experimental Protocols

Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

A widely utilized and effective method for the synthesis of the 1,2,3-thiadiazole core is the Hurd-Mori reaction.[5][6][7] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).

General Protocol for Hurd-Mori Synthesis:

-

Formation of the Hydrazone: An α-methylene ketone is reacted with a suitable hydrazine derivative (e.g., semicarbazide or tosylhydrazine) in a solvent such as ethanol. The mixture is typically refluxed for several hours to yield the corresponding hydrazone.

-

Cyclization with Thionyl Chloride: The purified hydrazone is then suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride is added dropwise to the suspension at a controlled temperature, often starting at 0°C and then warming to room temperature or refluxing.

-

Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched, typically by pouring it onto crushed ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Biological Activity Assessment: Induction of Systemic Acquired Resistance (SAR)

A notable biological activity of this compound derivatives is the induction of Systemic Acquired Resistance (SAR) in plants. The carboxylic acid derivative, this compound-5-carboxylic acid (SV-03), an active metabolite of the fungicide Tiadinil, has been shown to trigger this plant defense mechanism.[8][9]

Experimental Protocol for SAR Induction in Tobacco:

-

Plant Material and Growth: Tobacco plants (e.g., Nicotiana tabacum) are grown in a controlled environment (e.g., growth chamber with a 16:8 light:dark cycle at 22°C).

-

Treatment: Five-week-old plants are treated with a solution of SV-03 by soil drench application. Control plants are treated with water.

-

Pathogen Inoculation: Five days post-treatment, the plants are challenged with a pathogen, such as Tobacco Mosaic Virus (TMV) or the bacterium Pseudomonas syringae pv. tabaci.

-

Disease Assessment: Disease progression is monitored and quantified. For TMV, this can involve measuring the size of necrotic lesions on the leaves. For bacterial pathogens, the bacterial population within the leaf tissue can be determined at specific time points post-inoculation.

-

Gene Expression Analysis: To confirm the induction of the SAR pathway, the expression of pathogenesis-related (PR) genes (e.g., PR-1, PR-5) can be analyzed using techniques such as Northern blotting or quantitative real-time PCR (qRT-PCR). This analysis is typically performed on leaf tissue collected at various time points after treatment with SV-03.

Signaling Pathway and Experimental Workflow Visualization

The induction of SAR by this compound-5-carboxylic acid (SV-03) provides a clear biological pathway for visualization. SV-03 acts as an elicitor, triggering a signaling cascade that leads to a heightened state of defense in the plant. Notably, this induction can occur independently of salicylic acid (SA) accumulation, suggesting it acts downstream or parallel to the classical SA-dependent SAR pathway.[8]

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in both pharmaceutical and agricultural applications. While a complete experimental dataset for the parent compound's physicochemical properties is not yet available, the existing data, coupled with information on its derivatives, provides a solid foundation for further research. The established synthetic routes, such as the Hurd-Mori reaction, offer reliable methods for accessing this chemical scaffold. Furthermore, the elucidation of biological mechanisms, such as the induction of Systemic Acquired Resistance in plants, opens up exciting avenues for the development of novel crop protection agents and potentially new therapeutic agents that modulate biological defense pathways. This guide serves as a valuable resource for scientists and researchers aiming to explore and harness the properties of this compound in their respective fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound-5-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. isres.org [isres.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-1,2,3-thiadiazole. This document is intended for use by researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this heterocyclic compound. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of NMR spectra for this class of molecules.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for a close derivative, this compound-5-carboxylic acid hydrazide, which provides a strong indication of the expected chemical shifts for the core this compound structure. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound-5-carboxylic acid hydrazide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| -CH₃ | 2.70 | Singlet | 3H |

| -CONH- | 9.75 | Singlet | 1H |

| -NH₂ | 4.55 | Broad Singlet | 2H |

Note: The chemical shift for the H-5 proton on an unsubstituted this compound is not available in the provided search results. However, based on the data for the parent 1,2,3-thiadiazole, it is expected to be a singlet in the aromatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data of this compound-5-carboxylic acid hydrazide [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-4 | 148.5 |

| C-5 | 158.2 |

| -CH₃ | 14.1 |

| -C=O | 160.5 |

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and its derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or chloroform-d (CDCl₃), within a clean, dry vial.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbon environments.

-

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow for NMR spectral analysis and the correlation of signals to the molecular structure of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Caption: Correlation of atoms in this compound to their expected NMR signals.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Methyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Methyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide outlines a theoretical fragmentation pathway based on the well-established fragmentation patterns of closely related 1,2,3-thiadiazole derivatives and fundamental principles of mass spectrometry.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in complex mixtures. This guide will detail the predicted fragmentation cascade, present the data in a clear tabular format, provide a general experimental protocol, and visualize the fragmentation pathway.

Predicted Fragmentation Pathway

The primary fragmentation of 1,2,3-thiadiazole and its derivatives under electron ionization (EI) conditions is consistently reported as the facile neutral loss of a molecule of dinitrogen (N₂). This initial fragmentation is a key diagnostic feature for this class of compounds. Subsequent fragmentation events will then proceed from the resulting radical cation.

The molecular ion of this compound (C₃H₄N₂S) has a molecular weight of 100.14 g/mol . The proposed fragmentation pathway is initiated by the expulsion of N₂, leading to a C₃H₄S radical cation. This intermediate can then undergo further fragmentation.

A logical representation of the proposed fragmentation pathway is depicted in the following diagram:

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a theoretical estimation based on the stability of the fragments.

| Fragment Ion | Proposed Structure | m/z | Relative Abundance |

| Molecular Ion | [C₃H₄N₂S]⁺• | 100 | Moderate |

| Fragment 1 | [C₃H₄S]⁺• | 72 | High |

| Fragment 2 | [C₂H₄]⁺• | 28 | Moderate to Low |

| Fragment 3 | [CS]⁺• | 44 | Moderate to Low |

Experimental Protocol

This section provides a general methodology for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

4.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane to a final concentration of about 100 µg/mL.

-

Ensure the sample is fully dissolved before introduction into the mass spectrometer.

4.2. Instrumentation

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

-

For GC-MS, a non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

4.3. Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 20-150

-

GC Oven Program (if applicable):

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes.

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

4.4. Data Acquisition and Analysis

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it with the proposed pathway and data in this guide.

-

Utilize mass spectral libraries for tentative identification, keeping in mind that a direct match for this specific compound may not be available.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by an initial and diagnostic loss of a neutral nitrogen molecule, followed by further fragmentation of the resulting sulfur-containing radical cation. The information and protocols provided in this guide serve as a valuable resource for the identification and structural characterization of this compound in a research and development setting. While based on established chemical principles, experimental verification is recommended for definitive analysis.

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Methyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental FT-IR data for this specific compound in publicly accessible literature, this guide presents a predicted vibrational spectrum based on the analysis of closely related derivatives and established group frequency correlations. This information is intended to serve as a valuable reference for researchers working with this and similar heterocyclic compounds.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are derived from the analysis of substituted this compound derivatives and general infrared spectroscopy correlation tables.[1][2][3] The exact wavenumbers and intensities in an experimental spectrum may vary based on the sample phase (solid, liquid, or gas) and the specific instrumentation used.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Notes |

| 3050 - 3000 | Weak to Medium | C-H stretching (thiadiazole ring) | The C-H stretching frequency for the heterocyclic ring is expected in this region, similar to aromatic compounds. |

| 2980 - 2950 | Medium | Asymmetric C-H stretching (methyl group) | Characteristic absorption for a methyl group.[4] |

| 2880 - 2860 | Medium | Symmetric C-H stretching (methyl group) | Another characteristic absorption for a methyl group.[4] |

| 1600 - 1550 | Medium | C=N stretching (thiadiazole ring) | This absorption is a key indicator of the thiadiazole ring structure. In some derivatives, this band appears in the 1575-1183 cm⁻¹ range.[5] |

| 1460 - 1440 | Medium | Asymmetric C-H bending (methyl group) | The deformation vibration of the methyl group. |

| 1400 - 1350 | Medium to Strong | Ring stretching (thiadiazole) | A complex region involving coupled vibrations of the C-N and N-N bonds within the thiadiazole ring. For some 4-phenyl-1,2,3-thiadiazole derivatives, a C=N stretch is noted between 1450-1400 cm⁻¹. |

| 1380 - 1370 | Medium | Symmetric C-H bending (methyl group) | The "umbrella" mode of the methyl group. |

| 1250 - 1100 | Medium to Strong | Ring vibrations and C-H in-plane bending (thiadiazole ring) | This region often contains multiple bands corresponding to the skeletal vibrations of the heterocyclic ring. |

| 1100 - 1000 | Medium | Ring breathing vibration | A symmetric stretching and contraction of the entire thiadiazole ring. |

| 900 - 800 | Medium to Strong | C-H out-of-plane bending (thiadiazole ring) | The position of this band can be indicative of the substitution pattern on the ring. |

| 800 - 700 | Medium | C-S stretching | The carbon-sulfur bond vibration in the thiadiazole ring. |

Experimental Protocols for FT-IR Analysis

The following protocols are generalized procedures for the FT-IR analysis of a small organic molecule like this compound and are based on standard laboratory techniques.[6][7][8][9]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample holder (e.g., KBr pellet press, liquid cell, or ATR accessory)

-

Agate mortar and pestle

-

Hydraulic press (for KBr pellets)

Method 1: KBr Pellet Method (for Solid Samples)

This is a common method for obtaining high-quality spectra of solid samples.

-

Sample Preparation:

-

Dry the this compound sample to remove any residual moisture.

-

In a dry agate mortar, grind 1-2 mg of the sample with 100-200 mg of spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[7]

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Method (for Solid or Liquid Samples)

ATR is a rapid and convenient method that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[7]

-

-

Sample Application:

-

Place a small amount of the solid or a single drop of the liquid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]

-

-

Data Acquisition:

-

Acquire the sample spectrum. The IR beam interacts with the sample at the surface of the crystal.

-

Method 3: Liquid Cell Method (for Liquid Samples or Solutions)

This method is suitable if this compound is in a liquid state or can be dissolved in an appropriate solvent.

-

Sample Preparation:

-

If analyzing a solution, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have strong absorptions in the regions of interest.

-

Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).

-

-

Cell Filling:

-

Inject the neat liquid or solution into the cell using a syringe.[9]

-

-

Data Acquisition:

-

Place the filled liquid cell in the sample holder.

-

Record a background spectrum using an identical cell filled with the pure solvent (if a solution is being analyzed).

-

Acquire the sample spectrum.

-

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for FT-IR analysis and a conceptual representation of the vibrational modes of the this compound ring.

Caption: General workflow for FT-IR spectroscopic analysis.

Caption: Key vibrational modes of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. scribd.com [scribd.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of 4-Methyl-1,2,3-thiadiazole

Foreword: Navigating the Thermal Landscape of a Privileged Heterocycle

To the researchers, scientists, and drug development professionals who engage with the intricate world of heterocyclic chemistry, this guide offers a focused exploration into the thermal characteristics of 4-Methyl-1,2,3-thiadiazole. The 1,2,3-thiadiazole scaffold is a cornerstone in the design of novel therapeutic agents and functional materials, valued for its diverse biological activities.[1][2] Understanding the thermal stability and degradation pathways of its derivatives is not merely an academic exercise; it is a critical component of robust drug development, ensuring the integrity, safety, and efficacy of the final product.

While extensive experimental data on the thermal profile of this compound is not abundant in publicly available literature, this guide synthesizes foundational principles of physical organic chemistry, insights from analogous heterocyclic systems, and established analytical methodologies to provide a predictive and practical framework. Our objective is to equip you with the expertise to anticipate the thermal behavior of this molecule, to design and execute meaningful stability studies, and to interpret the resulting data with confidence. We will delve into the causality behind experimental choices and present protocols as self-validating systems, empowering you to navigate the thermal landscape of this important heterocyclic motif.

The this compound Moiety: A Synopsis of its Significance

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] This structural motif is found in a variety of compounds with a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] The 4-methyl substituted variant is a key building block in the synthesis of more complex molecules, and its inherent stability is a crucial factor in its utility.[3][4][5]

Predicted Thermal Stability Profile

Based on the general stability of aromatic heterocycles, this compound is expected to exhibit moderate to good thermal stability.[2] The aromatic nature of the thiadiazole ring contributes to its resilience to thermal stress. However, the presence of the methyl group and the inherent strain in the five-membered ring will be key factors influencing its decomposition temperature.

While specific data for this compound is limited, analysis of related benzothiadiazole derivatives suggests that the onset of decomposition for such heterocyclic systems often occurs at temperatures exceeding 300°C.[6] It is reasonable to hypothesize a similar range for this compound, though empirical verification is essential.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | Differential Scanning Calorimetry (DSC) / TGA |

| Mass Loss at 500 °C | > 95% | Thermogravimetric Analysis (TGA) |

Note: These values are predictive and should be confirmed by experimental analysis.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions involving ring opening, fragmentation, and radical-mediated processes. Drawing parallels from the thermolysis of related heterocyclic compounds, we can propose a plausible degradation pathway.[6]

The initial step is hypothesized to be the cleavage of the weakest bonds within the molecule. In this case, the N-S bond and the C-S bonds in the thiadiazole ring are likely candidates for initial scission upon thermal activation. The methyl group, while generally stable, could also be a point of initial fragmentation at higher temperatures.

A plausible primary degradation pathway involves the extrusion of molecular nitrogen (N₂), a common fragmentation pattern for nitrogen-rich heterocycles, to form a transient thiirene intermediate. This highly strained intermediate would then rapidly rearrange or fragment further.

Sources

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Synthesis

Abstract

The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, represents a cornerstone in the fields of medicinal and agricultural chemistry. Its unique physicochemical properties and versatile reactivity have established it as a privileged scaffold in the rational design of novel therapeutic agents and crop protection agents. This in-depth technical guide chronicles the discovery and historical evolution of 1,2,3-thiadiazole synthesis, from its genesis in the late 19th century to the establishment of the three foundational synthetic pillars: the Pechmann, Hurd-Mori, and Wolff syntheses. We will provide a detailed examination of the mechanistic underpinnings of these seminal reactions, offering field-proven insights into the causality behind experimental choices. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, furnishing them with detailed, step-by-step experimental protocols, comparative analyses of synthetic routes, and a robust framework for the strategic synthesis of 1,2,3-thiadiazole derivatives.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3-thiadiazole is a stable, five-membered aromatic heterocycle containing a sulfur atom adjacent to two nitrogen atoms. The parent compound is a yellow liquid with a boiling point of 157°C, soluble in water and common organic solvents.[1] The unique arrangement of heteroatoms within the ring imparts a distinct electronic distribution, with the carbon atoms at the 4- and 5-positions being electron-deficient, rendering them susceptible to nucleophilic attack.[1] This inherent reactivity, coupled with the scaffold's ability to participate in various biological interactions, has cemented its importance. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of bioactivities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties, and have also been utilized as plant activators.[2][3] The journey into the synthesis of this vital heterocycle began over a century ago, with pioneering chemists laying the groundwork for the sophisticated synthetic strategies employed today.

The Foundational Syntheses: A Historical and Mechanistic Perspective

The construction of the 1,2,3-thiadiazole ring is primarily dominated by three classical name reactions, each offering a unique strategic approach to this heterocyclic system.

The Pechmann & Nold Synthesis (1896): The Genesis

The first documented synthesis of a 1,2,3-thiadiazole derivative was achieved in 1896 by Hans von Pechmann and his student, Nold.[4] Their groundbreaking work involved the reaction of diazomethane with phenyl isothiocyanate, a 1,3-dipolar cycloaddition reaction that laid the foundational principles for constructing the 1,2,3-thiadiazole ring.[4]

Mechanism of the Pechmann Synthesis:

The Pechmann synthesis is a [3+2] cycloaddition reaction. The diazoalkane acts as the three-atom component, while the carbon-sulfur double bond of the isothiocyanate or thioketone serves as the two-atom component. The regioselectivity of the addition can be influenced by both steric and electronic factors, as well as the polarity of the solvent.[4]

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole (Pechmann & Nold, 1896)

-

Reactants: Phenyl isothiocyanate, Diazomethane.

-

Procedure:

-

A solution of phenyl isothiocyanate in an inert solvent, such as diethyl ether, is prepared in a reaction vessel equipped with a stirring mechanism and cooled to 0°C in an ice bath.

-

A solution of diazomethane in the same solvent is added dropwise to the stirred isothiocyanate solution. Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.

-

The reaction mixture is stirred at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is carefully removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent to yield 5-anilino-1,2,3-thiadiazole.

-

The Wolff Synthesis (Early 1900s): An Alternative Pathway

In the early 20th century, the German chemist Ludwig Wolff developed an alternative route to 1,2,3-thiadiazoles starting from α-diazo ketones.[4] This method involves the treatment of an α-diazo ketone with a thionating agent, which converts the carbonyl group into a thiocarbonyl, followed by an intramolecular cyclization.[5]

Mechanism of the Wolff Synthesis:

The Wolff synthesis proceeds through the initial formation of an α-diazo thioketone intermediate. This is achieved by reacting the α-diazo ketone with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent. The α-diazo thioketone, which must adopt a cis-conformation, then undergoes a 1,5-dipolar cyclization to form the 1,2,3-thiadiazole ring with the extrusion of nitrogen gas. The requirement for a conformationally flexible or rigid cis-diazo ketone was initially thought to be a limitation, but subsequent research has shown that a range of substrates can undergo this cyclization.[5]

Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,3-thiadiazoles (General Procedure)

-

Reactants: α-diazo ketone, Lawesson's reagent (or phosphorus pentasulfide).

-

Procedure:

-

The α-diazo ketone is dissolved in an inert, anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Lawesson's reagent (0.5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4,5-disubstituted-1,2,3-thiadiazole.

-

The Hurd-Mori Synthesis (1955): A Paradigm Shift

A significant advancement in the synthesis of 1,2,3-thiadiazoles came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[4] They developed a highly versatile and widely applicable method involving the cyclization of hydrazones possessing an α-methylene group with thionyl chloride (SOCl₂).[6] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a diverse range of 1,2,3-thiadiazole derivatives.[4]

Mechanism of the Hurd-Mori Synthesis:

The Hurd-Mori reaction is initiated by the reaction of the hydrazone with thionyl chloride. The exact mechanism can vary depending on the substrate and reaction conditions, but a plausible pathway involves the initial formation of a chloro-sulfinyl intermediate at the hydrazone nitrogen. This is followed by an intramolecular electrophilic attack of the sulfur on the α-carbon, leading to a cyclic intermediate. Subsequent elimination of HCl and sulfur dioxide drives the reaction towards the formation of the aromatic 1,2,3-thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen is often beneficial for the reaction.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This synthesis is a two-step process starting from acetophenone.

Step 1: Synthesis of Acetophenone Semicarbazone

-

Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

-

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

-

Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

-

Comparative Analysis of Foundational Syntheses

The choice of synthetic route to a particular 1,2,3-thiadiazole derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required reaction scale. The following table provides a comparative overview of the three classical methods.

| Synthesis | Starting Materials | Key Reagents | General Reaction Conditions | Typical Yields | Scope and Limitations |

| Pechmann | Diazoalkanes, Isothiocyanates/Thioketones | None (cycloaddition) | Low temperature (e.g., 0°C) | Moderate to Good | Limited by the availability and stability of diazoalkanes. Good for 5-amino or 5-thio substituted derivatives. |

| Wolff | α-Diazo ketones | Thionating agents (e.g., Lawesson's reagent, P₂S₅) | Reflux in an inert solvent | Good to Excellent | Versatile for 4,5-disubstituted derivatives. Requires the synthesis of the α-diazo ketone precursor. |

| Hurd-Mori | Hydrazones with an α-methylene group | Thionyl chloride (SOCl₂) | Low temperature addition, then reflux | Good to Excellent | Broad scope and widely applicable. Sensitive to moisture. The starting ketone must have an α-methylene group. |

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the mechanistic workflows of the Pechmann, Wolff, and Hurd-Mori syntheses.

Caption: Pechmann Synthesis Workflow

Caption: Wolff Synthesis Workflow

Caption: Hurd-Mori Synthesis Workflow

Conclusion and Future Outlook

The discovery and development of synthetic routes to the 1,2,3-thiadiazole core have been instrumental in advancing medicinal and agricultural chemistry. The foundational work of Pechmann, Wolff, and Hurd and Mori provided the chemical community with a versatile toolkit for accessing a wide array of derivatives. Understanding the historical context and the mechanistic nuances of these classical syntheses is paramount for today's researchers. As the demand for novel bioactive molecules continues to grow, the principles established by these pioneering efforts will undoubtedly serve as the inspiration for the development of even more efficient, selective, and sustainable methods for the synthesis of 1,2,3-thiadiazoles and their analogues.

References

- Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.

- BenchChem. (2025). The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole. BenchChem Technical Guides.

- BenchChem. (2025). comparative study of different synthetic routes to 1,2,3-thiadiazole. BenchChem Technical Guides.

- BenchChem. (2025). comparative analysis of different synthetic routes to 4-phenyl-1,2,3-thiadiazole. BenchChem Technical Guides.

-

Wikipedia contributors. (2023, December 27). Hurd–Mori 1,2,3-thiadiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Shafran, Y. M., et al. (2021).

- Quiroga, D., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC.

- Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles. Thieme.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

The Biological Versatility of 4-Methyl-1,2,3-thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1,2,3-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound ring allows for the creation of diverse libraries of compounds. Key synthetic strategies include the Hurd-Mori reaction and multicomponent reactions like the Ugi reaction.

Synthesis of this compound-5-carboxylic Acid Hydrazide Derivatives

A common and versatile method for synthesizing derivatives involves the condensation of this compound-5-carbohydrazide with various aldehydes.[1][2]

Experimental Protocol: Synthesis of this compound-5-carbohydrazide Derivatives [2]

-

Starting Material Preparation: Synthesize this compound-5-carbohydrazide (1) according to established literature procedures.

-

Reaction Setup: Dissolve 0.01 mol of hydrazide (1) in 15 mL of 96% ethanol in a round-bottomed flask.

-

Condensation: Add 0.01 mol of the appropriate substituted aldehyde to the solution.

-

Reflux: Heat the reaction mixture under reflux for 3 hours.

-

Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the final hydrazide-hydrazone derivative.

Synthesis of Hydrazide Derivatives.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful one-pot method for generating molecular diversity. It has been successfully employed to synthesize libraries of this compound-5-carboxamide derivatives. This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.

Experimental Protocol: Ugi-4CR for this compound Derivatives

-

Imine Formation: In a suitable solvent such as methanol, stir a mixture of the amine and aldehyde components to pre-form the imine.

-

Addition of Components: To the reaction mixture, add the this compound carboxylic acid component.

-

Isocyanide Addition: Add the isocyanide component to the mixture. The order of addition is crucial, with the isocyanide typically added last.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired this compound-5-carboxamide derivative.

Ugi Four-Component Reaction Workflow.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of these compounds, particularly against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.

Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound 15 | Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 | [2] |

| Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | 7.81 | [2] | |

| Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.91 | [2] | |

| Micrococcus luteus ATCC 10240 | 1.95 | 7.81 | [2] | |

| Bacillus cereus ATCC 11778 | 7.81 | 15.62 | [2] | |

| Bacillus subtilis ATCC 6633 | 3.91 | 7.81 | [2] | |

| Enterococcus faecalis ATCC 29212 | 15.62 | 31.25 | [2] | |

| Compound 15: A derivative with a 5-nitro-2-furyl moiety. |

Antifungal Activity

This compound derivatives have also shown promise as antifungal agents, particularly in the agricultural sector for the control of plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay [1]

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Media Preparation: Add the test compound to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration.

-

Inoculation: Place a mycelial plug of the test fungus onto the center of the agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).

-

Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations.

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 1d | Alternaria brassicicola | >100 (in vitro), 92% inhibition at 200 µg/mL (in vivo) | [3][4] |

| Tiadinil | Alternaria brassicicola | - | [3][4] |

| Compound 1d is a 1,2,3-thiadiazole derivative. |

Anticancer Activity

The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Pyrazole oxime derivative with this compound | Panc-1 (Pancreatic) | - | [5] |

| Pyrazole oxime derivative with this compound | SGC-7901 (Gastric) | - | [5] |

| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [3] |

Apoptosis Induction Pathway

While the precise signaling pathways for many this compound derivatives are still under investigation, a common proposed mechanism for thiadiazole-related compounds involves the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial membrane disruption and the activation of caspases. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

Proposed Intrinsic Apoptosis Pathway.

Antiviral Activity

Certain this compound derivatives have shown notable activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).

Experimental Protocol: In Vivo Antiviral Bioassay against TMV (Half-leaf Method) [1]

-

Virus Inoculation: Mechanically inoculate the leaves of a suitable host plant (e.g., Nicotiana glutinosa) with TMV.

-

Compound Application: Apply a solution of the test compound to one half of the leaf, while the other half serves as a control.

-

Incubation: Keep the plants in a controlled environment to allow for the development of local lesions.

-

Lesion Counting: Count the number of local lesions on both halves of the leaf.

-

Inhibition Calculation: Calculate the percentage of inhibition based on the reduction in the number of lesions on the treated half compared to the control half.

| Compound | Activity Type | Inhibition (%) at 500 µg/mL | EC50 (µg/mL) | Reference |

| E2 | Protective | - | 203.5 | [1] |

| Ningnanmycin (Control) | Protective | - | 261.4 | [1] |

| E2 is a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative. |

Insecticidal Activity

The insecticidal properties of this compound derivatives have also been investigated, showing potential for the development of new crop protection agents.

Experimental Protocol: Aphid Leaf-Dip Bioassay [1]

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

-

Leaf Treatment: Dip fresh leaves of a host plant (e.g., fava bean) into the test solutions.

-

Infestation: Place a known number of adult aphids onto the treated leaves in a petri dish.

-

Incubation: Incubate the petri dishes under controlled conditions.

-

Mortality Assessment: Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours).

| Compound | Insect Species | Activity | Reference |

| 8d, 8h | Aphis craccivora | 90% mortality at 100 µg/mL | [5] |

| Compounds 8d and 8h are pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety. |

Conclusion

Derivatives of this compound represent a versatile and promising class of bioactive compounds with a wide range of potential applications in medicine and agriculture. The synthetic tractability of the thiadiazole core allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutic and crop protection agents. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their optimization and translation into practical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiadiazole Compounds: A Technical Guide to Their Antifungal and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocycle thiadiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the antifungal and antiviral potential of thiadiazole compounds, with a focus on their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Antifungal Potential of Thiadiazole Compounds

Thiadiazole derivatives have exhibited significant efficacy against a wide range of pathogenic fungi, including various species of Candida and Aspergillus. Their primary mechanism of antifungal action often involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A key target for many antifungal thiadiazole compounds is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] By binding to and inhibiting this enzyme, thiadiazole derivatives disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. This disruption results in increased membrane permeability, leakage of cellular contents, and inhibition of fungal growth.

References

Tautomerism in Substituted 1,2,3-Thiadiazole Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,3-thiadiazole systems. The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the tautomeric behavior of these compounds is crucial for elucidating structure-activity relationships (SAR), predicting biological activity, and optimizing drug design.

Core Concepts of Tautomerism in 1,2,3-Thiadiazoles

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a key consideration in the study of substituted 1,2,3-thiadiazoles. The primary forms of tautomerism observed in these systems are amino-imino, hydroxy-oxo (keto-enol), and thiol-thione tautomerism. The position of the equilibrium is influenced by a variety of factors including the nature and position of substituents, solvent polarity, temperature, and pH.

Amino-Imino Tautomerism

Substituted 5-amino-1,2,3-thiadiazoles can exist in equilibrium between the amino and imino forms. The amino tautomer is generally considered to be the more stable form in most conditions.

Caption: Amino-imino tautomerism in 5-amino-1,2,3-thiadiazole.

Hydroxy-Oxo (Keto-Enol) Tautomerism

4-Hydroxy-1,2,3-thiadiazoles can undergo tautomerization to their corresponding oxo (or keto) form. The stability of these tautomers is highly dependent on the solvent and the potential for intramolecular hydrogen bonding.[1]

Caption: Hydroxy-oxo tautomerism in 4-hydroxy-1,2,3-thiadiazole.

Thiol-Thione Tautomerism

For 1,2,3-thiadiazoles substituted with a mercapto group, a thiol-thione equilibrium exists. Computational and experimental studies on related five-membered heterocycles suggest that the thione form is often more stable.[2][3]

Caption: Thiol-thione tautomerism in a mercapto-substituted 1,2,3-thiadiazole.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by several interconnected factors. Understanding these influences is paramount for predicting and controlling the tautomeric state of a given 1,2,3-thiadiazole derivative.

Caption: Key factors influencing tautomeric equilibria in substituted 1,2,3-thiadiazoles.

Quantitative Data on Tautomeric Equilibria

While specific quantitative data for tautomeric equilibria in substituted 1,2,3-thiadiazoles are not extensively available in the current literature, studies on related thiadiazole and triazole systems provide valuable insights. The following tables present illustrative data from substituted 1,3,4-thiadiazole and 1,2,5-thiadiazole systems, which can serve as a predictive guide for 1,2,3-thiadiazole analogues.

Table 1: Keto-Enol Tautomerism of a Substituted 1,3,4-Thiadiazole Derivative in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | Keto Form (%) | Enol Form (%) | Equilibrium Constant (KT = [Enol]/[Keto]) |

| Chloroform-d (CDCl₃) | 4.8 | 40.7 | 59.3 | 1.46 |

| Methanol-d₄ (CD₃OD) | 32.7 | 100 | 0 | 0 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 61.4 | 19.3 | 0.31 |

Table 2: Calculated Relative Energies of Tautomers of 3-Hydroxy-1,2,5-Thiadiazole Derivatives in the Gas Phase [4]

| Substituent at C4 | Tautomer | Relative Energy (kcal/mol) |

| -NO₂ | OH | 0.00 |

| NH | 2.98 | |

| -CN | OH | 0.00 |

| NH | 1.95 | |

| -F | OH | 0.00 |

| NH | 3.55 | |

| -H | OH | 0.00 |

| NH | 2.13 | |

| -CH₃ | OH | 0.00 |

| NH | 4.01 | |

| -NH₂ | OH | 5.33 |

| NH | 0.00 |

Experimental and Computational Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomerism in 1,2,3-thiadiazole systems.

Experimental Workflow

Caption: A typical experimental workflow for the investigation of tautomerism.

Detailed Methodologies

Objective: To identify and quantify the different tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-thiadiazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is particularly useful for identifying carbonyl carbons in keto tautomers or carbons involved in C=N bonds in imino tautomers.

-

¹⁵N NMR Acquisition: If feasible, ¹⁵N NMR can provide direct information about the protonation state of the nitrogen atoms in the heterocyclic ring.

-

Data Analysis:

-

Identify distinct sets of signals corresponding to each tautomer.

-

Integrate the signals of non-exchangeable protons unique to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values.

-

Determine the equilibrium constant (KT).

-

Objective: To observe the electronic transitions of the different tautomers, which often have distinct absorption maxima.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 1,2,3-thiadiazole derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.

-

Data Analysis:

-

Deconvolute overlapping absorption bands to identify the λmax for each tautomer.

-

Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

Computational Chemistry Protocol

Objective: To predict the relative stabilities of the tautomers and to support the interpretation of experimental data.

Methodology:

-

Structure Preparation: Build the 3D structures of all possible tautomers of the substituted 1,2,3-thiadiazole.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[5]

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

-

-

Solvation Modeling: To simulate the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[5] Perform geometry optimizations and frequency calculations in the presence of the solvent model.

-

Energy Calculation and Tautomer Ratio Prediction:

-